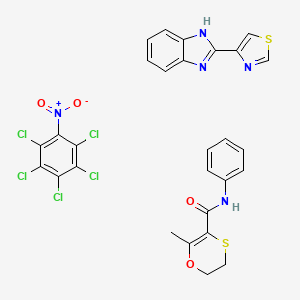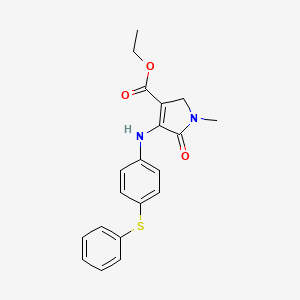
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a pyrrole ring, a carboxylic acid group, and various substituents, including a phenylthio group and an ethyl ester
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Applications De Recherche Scientifique
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid group but differ in their substituents.
Phenylthio-substituted compounds: These compounds contain the phenylthio group but may have different core structures. The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties.
Propriétés
Numéro CAS |
77711-87-6 |
|---|---|
Formule moléculaire |
C20H20N2O3S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
ethyl 1-methyl-5-oxo-4-(4-phenylsulfanylanilino)-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-20(24)17-13-22(2)19(23)18(17)21-14-9-11-16(12-10-14)26-15-7-5-4-6-8-15/h4-12,21H,3,13H2,1-2H3 |
Clé InChI |
YTPNBTOTLNRARN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=O)N(C1)C)NC2=CC=C(C=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



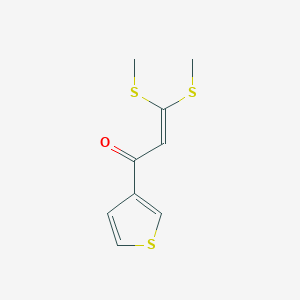
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
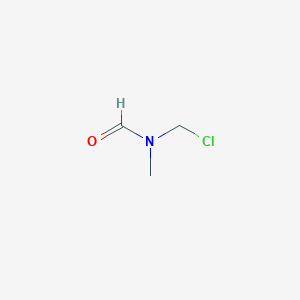
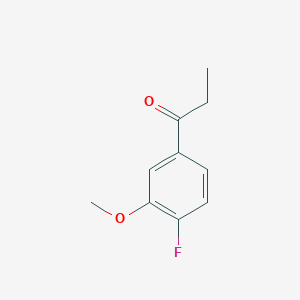

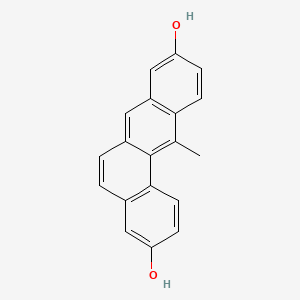

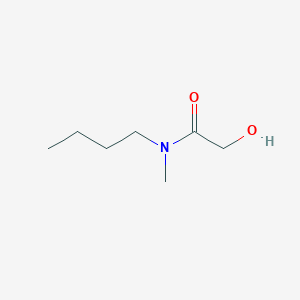
silane](/img/structure/B14433845.png)

